1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate
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Overview
Description
1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C20H22N2O4 and a molecular weight of 354.40 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group and a tert-butyl group attached to a hydrazine dicarboxylate moiety. It is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate typically involves the reaction of fluorenylmethanol with tert-butyl hydrazine-1,2-dicarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate include:
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- (9H-Fluoren-9-yl)methyl ((S)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a fluorenyl group and a tert-butyl group attached to a hydrazine dicarboxylate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(9H-fluoren-9-ylmethoxycarbonylamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2,3)26-19(24)22-21-18(23)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZIFHUAPQCMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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